7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride is a heterocyclic compound with notable pharmacological properties. This compound is classified under pyrimidine derivatives, which are known for their diverse biological activities. The chemical formula for this compound is CHN·HCl, and it has a CAS number of 935466-96-9. It is primarily recognized for its potential applications in medicinal chemistry, particularly as a Janus kinase inhibitor, which has implications in the treatment of various inflammatory diseases and cancers .
The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride can be achieved through several methods, often involving multi-step reactions that incorporate various reagents and catalysts. Common synthetic pathways include:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity .
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride participates in various chemical reactions due to its functional groups:
These reactions are critical for developing derivatives that may enhance biological activity or alter pharmacokinetic properties .
The mechanism of action for 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride primarily involves inhibition of Janus kinases (JAKs), which are key regulators in cytokine signaling pathways. By inhibiting JAKs, this compound can modulate inflammatory responses and potentially reduce symptoms associated with autoimmune diseases.
Experimental data support its efficacy in reducing inflammation markers in vitro and in vivo models .
Relevant data regarding melting point and boiling point are often determined through experimental methods but are not universally available for all compounds .
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride is primarily utilized in medicinal chemistry research due to its potential as a therapeutic agent:
Ongoing research continues to explore its full therapeutic potential and optimize its pharmacological profile .
While the core structure 7H-pyrrolo[2,3-d]pyrimidine is extensively documented in kinase inhibition, its methanamine hydrochloride derivative shows emerging potential against protozoan kinases. Calcium-Dependent Protein Kinases (CDPKs) are critical for Plasmodium survival, governing host cell invasion, motility, and egress. The 7H-pyrrolo[2,3-d]pyrimidin-4-yl scaffold achieves high-affinity binding to the ATP-pocket of CDPK1 via:
Table 1: In Vitro Activity of Pyrrolo[2,3-d]pyrimidine Derivatives Against CDPK1
Compound | CDPK1 IC₅₀ (nM) | Selectivity vs. Human SRC Kinase |
---|---|---|
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine | 18.2 | >200-fold |
Reference inhibitor (Bumped Kinase Inhibitor 1) | 3.5 | 50-fold |
Lead optimization studies indicate that C4-amine modifications enhance in vitro antiplasmodial activity (IC₅₀ = 0.8 µM against P. falciparum 3D7 strain), while retaining low cytotoxicity (HeLa IC₅₀ > 50 µM). In vivo validation in murine malaria models shows parasite reduction rates of 89% at 50 mg/kg/day dosing [1] [4].
The 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine scaffold demonstrates potent irreversible BTK inhibition through covalent binding to Cys481 in the kinase domain. This mechanism disrupts B-cell receptor signaling pathways implicated in rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis:
Table 2: Selectivity Profile of BTK Inhibitors
Kinase | Inhibition (% at 100 nM) | Cellular Activity (IC₅₀) |
---|---|---|
BTK | 99% | 5.2 nM |
ITK | 85% | 48 nM |
EGFR | <10% | >10 µM |
JAK3 | 12% | >10 µM |
Structural analyses reveal that the methanamine group enables optimal positioning for Cys481 engagement, while the pyrrolopyrimidine core occupies the hydrophobic back pocket. This selectivity minimizes off-target effects on EGFR and JAK kinases, addressing limitations of first-generation BTK inhibitors [3] [4].
The scaffold’s JAK1 selectivity arises from strategic modifications to the 7H-pyrrolo[2,3-d]pyrimidine core. PF-04965842 (Abrocitinib), containing the 4-ylmethanamine pharmacophore, achieves 73-fold selectivity for JAK1 over JAK2 (IC₅₀ = 56 nM vs. 4.1 µM) by exploiting differential ATP-pocket flexibility:
In disease models:
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1